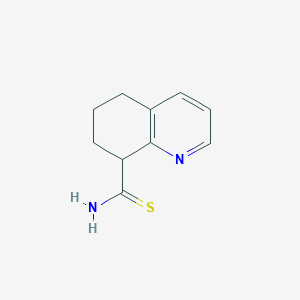
5,6,7,8-tetrahydroquinoline-8-carbothioamide
Descripción
5,6,7,8-tetrahydroquinoline-8-carbothioamide is an organic compound with the molecular formula C10H12N2S. It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 8th position.
Propiedades
Número CAS |
53400-60-5 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6,8H,1,3,5H2,(H2,11,13) |
Clave InChI |
MUZLJLSOGBHBDC-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isothiocyanate. The reaction is carried out in the presence of a base such as di-isopropylamine and a solvent like benzene. The mixture is cooled in ice and treated with butyl-lithium in hexane. After the addition of trimethylsilyl isothiocyanate, the solution is allowed to stand at 0°C for 0.5 hours and then at room temperature for 1 hour. The resulting mixture is acidified with hydrochloric acid, followed by extraction with chloroform and drying over magnesium sulfate. The final product is obtained by evaporation and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-tetrahydroquinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5,6,7,8-tetrahydroquinoline-8-nitrile: Contains a nitrile group at the 8th position.
5,6,7,8-tetrahydroquinoxaline: A related compound with a different ring structure
Uniqueness
5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


